

C6-Bis-phosphoramidic acid diethyl ester CAS number and molecular structure.

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Compound of Interest

Compound Name: *C6-Bis-phosphoramidic acid diethyl ester*

Cat. No.: *B3040003*

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Technical Guide: C6-Bis-phosphoramidic acid diethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6-Bis-phosphoramidic acid diethyl ester is an alkyl chain-based linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively target and degrade specific proteins.^[4] This linker, characterized by a six-carbon alkyl chain, connects the two active ligands of a PROTAC: one that binds to the target protein of interest and another that recruits an E3 ubiquitin ligase. The nature of the linker is a critical determinant of the efficacy of a PROTAC molecule.^[5]

Molecular Structure and Properties

The molecular structure and key properties of **C6-Bis-phosphoramidic acid diethyl ester** are summarized below.

Property	Value	Reference
CAS Number	1446282-35-4	[1]
Molecular Formula	C ₁₄ H ₃₄ N ₂ O ₆ P ₂	
Molecular Weight	388.38 g/mol	
SMILES	CCOP(NCCCCCNP(OCC)(OCC)=O)(OCC)=O	
Synonyms	Diethyl (hexane-1,6-diyl)bis(phosphoramidate)	
Primary Application	PROTAC Linker	[1][2][3]

Molecular Structure:

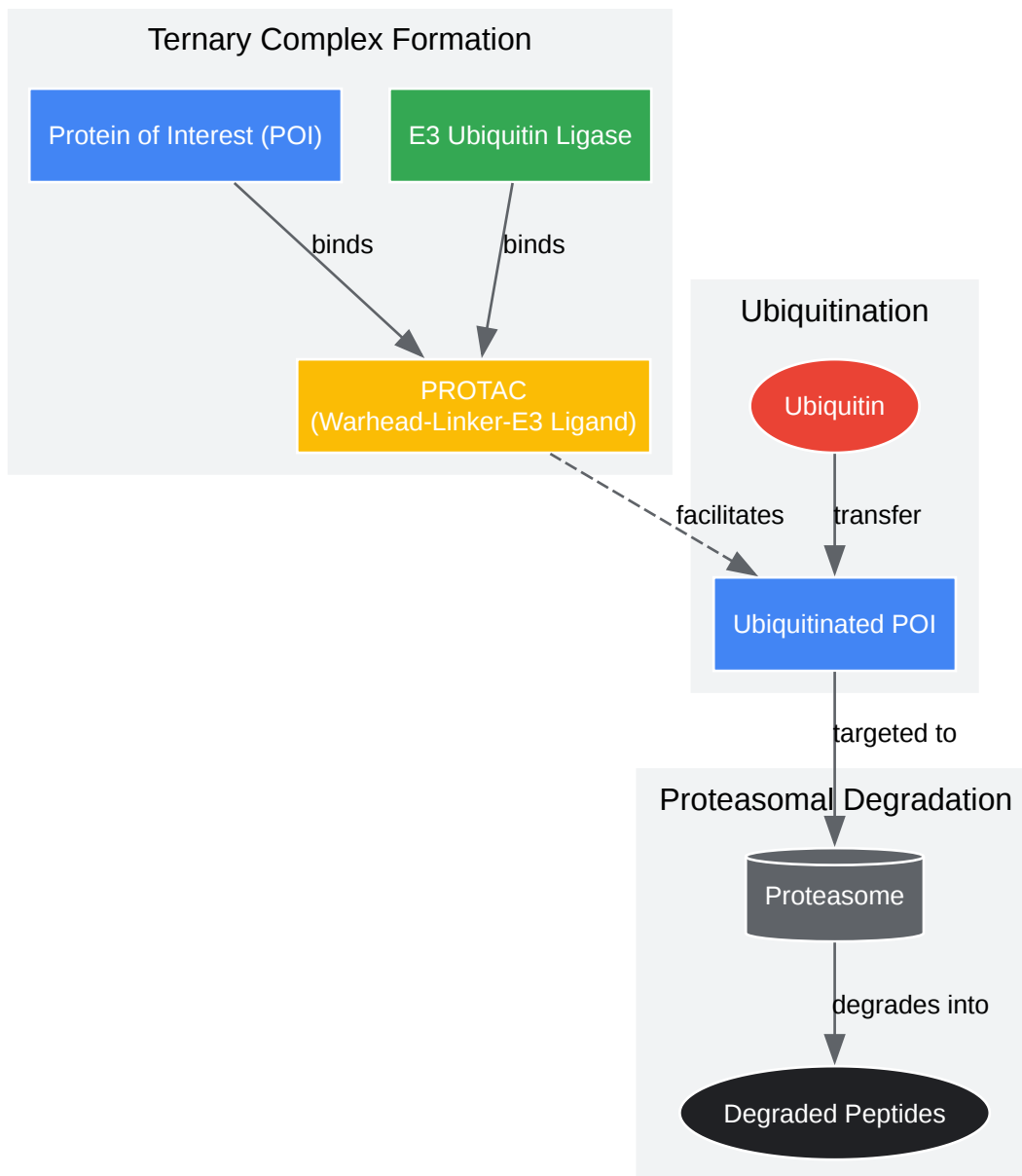
Caption: Molecular structure of **C6-Bis-phosphoramidic acid diethyl ester**.

Role in PROTAC Technology

PROTACs are a novel therapeutic modality designed to co-opt the cellular ubiquitin-proteasome system for the targeted degradation of proteins implicated in disease.[4] These bifunctional molecules consist of a ligand that binds to a protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. **C6-Bis-phosphoramidic acid diethyl ester** serves as such a linker.

The linker's length, flexibility, and chemical composition are critical for the proper orientation of the POI and the E3 ligase, which facilitates the formation of a stable ternary complex. This proximity enables the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. Alkyl linkers, such as the C6 chain in this molecule, are commonly used due to their synthetic tractability and their ability to provide the necessary flexibility for optimal ternary complex formation.[2]

General Mechanism of PROTAC Action



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Caption: General mechanism of action for a PROTAC molecule.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **C6-Bis-phosphoramidic acid diethyl ester** (CAS 1446282-35-4) is not readily available in peer-reviewed literature. However, a representative synthesis can be proposed based on general methods for the formation of

phosphoramidates. One common method is the reaction of a diamine with a phosphoryl chloride derivative.

Representative Synthesis of an Alkyl-Bis-phosphoramidate Linker:

Materials:

- 1,6-Hexanediamine
- Diethyl chlorophosphate
- Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
- Standard laboratory glassware and stirring equipment
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1,6-hexanediamine (1 equivalent) and a tertiary amine base (2.2 equivalents) in the anhydrous solvent. Cool the mixture to 0 °C in an ice bath with stirring.
- **Addition of Reagent:** Slowly add a solution of diethyl chlorophosphate (2.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure **C6-Bis-phosphoramidic acid diethyl ester**.
- Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , ^{31}P) and Mass Spectrometry (MS) to confirm its identity and purity.

Representative Synthesis Workflow



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Caption: A representative workflow for the synthesis of an alkyl-bis-phosphoramidate linker.

Conclusion

C6-Bis-phosphoramidic acid diethyl ester is a valuable chemical tool for the construction of PROTACs. Its six-carbon alkyl chain provides a flexible linkage between the two recognition elements of the PROTAC, which is essential for inducing the degradation of target proteins. While specific experimental data for this compound is limited in the public domain, its structural features and role as a PROTAC linker make it a compound of significant interest for researchers in the field of targeted protein degradation and drug discovery.

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